molecular formula C11H8FNO3 B2459511 Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate CAS No. 1823778-63-7

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B2459511
CAS No.: 1823778-63-7
M. Wt: 221.187
InChI Key: JGXVTADBJGBXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.187. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXVTADBJGBXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Cyano-4-fluorophenyl Group: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmacophore

In the landscape of contemporary drug discovery, the identification and optimization of privileged pharmacophores—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, the 3-cyano-4-fluorophenyl moiety has emerged as a particularly impactful structural motif, consistently conferring advantageous properties to small molecule inhibitors targeting a range of therapeutically relevant proteins. Its strategic deployment in drug design has led to the development of potent and selective agents, most notably in the fields of oncology and endocrinology.

This technical guide provides a comprehensive overview of the 3-cyano-4-fluorophenyl pharmacophore, delving into its fundamental physicochemical characteristics, its role in enhancing drug-target interactions, and its successful application in the design of both kinase inhibitors and androgen receptor modulators. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage this powerful pharmacophore in their own drug discovery endeavors.

I. Physicochemical and Pharmacokinetic Profile: The Rationale for a Privileged Moiety

The efficacy of the 3-cyano-4-fluorophenyl group stems from the synergistic interplay of its two key substituents: the electron-withdrawing cyano group and the highly electronegative fluorine atom. This unique combination fine-tunes the electronic, lipophilic, and metabolic properties of the parent molecule in a manner that is highly advantageous for drug development.

Electronic Effects and Target Engagement

The potent electron-withdrawing nature of both the cyano and fluoro groups significantly modulates the electron density of the phenyl ring. This has profound implications for target engagement:

  • Enhanced Hydrogen Bonding Potential: The electron-deficient nature of the aromatic ring can enhance the hydrogen bond donating capacity of adjacent functionalities, leading to stronger interactions with the target protein.

  • Favorable Aromatic Interactions: The altered quadrupole moment of the fluorinated and cyanated ring can lead to more favorable π-π stacking or π-cation interactions within the binding pocket.

  • Modulation of pKa: The inductive effect of the fluorine and cyano groups can lower the pKa of nearby basic centers, influencing the ionization state of the molecule at physiological pH and potentially improving cell permeability and target engagement. For instance, the presence of electron-withdrawing groups generally leads to smaller differences in the logP between an oxygenated compound and its fluorinated analogue[1].

Lipophilicity and Membrane Permeability

Fluorine substitution is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability[2]. The replacement of a hydrogen atom with fluorine typically increases the logP by approximately 0.2 to 0.4 units. While the cyano group is polar, its contribution to overall lipophilicity is context-dependent. The combined effect of the 3-cyano and 4-fluoro substituents often results in a molecule with a balanced lipophilicity, crucial for achieving good oral absorption and distribution.

Metabolic Stability: Blocking Metabolic Hotspots

A critical advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s[2]. Placing a fluorine atom at the 4-position of the phenyl ring effectively blocks a common site of oxidative metabolism (para-hydroxylation), thereby increasing the metabolic half-life of the drug. While the cyano group can be subject to metabolism, its position at the 3-position, ortho to the fluorine, can sterically hinder enzymatic access. This combined strategy significantly improves the pharmacokinetic profile of drug candidates. Studies on fluorinated compounds have demonstrated that this substitution can significantly improve metabolic stability by blocking enzymatic breakdown[3].

II. Case Study 1: The 3-Cyano-4-fluorophenyl Pharmacophore in Androgen Receptor Antagonists

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. The 3-cyano-4-fluorophenyl group is a key feature of several potent non-steroidal AR antagonists, including the blockbuster drug enzalutamide.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP Binds to AR AR AR HSP HSP AR-Androgen AR-Androgen Complex AR-HSP->AR-Androgen HSP Dissociation AR-Dimer AR Dimer AR-Androgen->AR-Dimer Dimerization AR-Dimer_nuc AR Dimer AR-Dimer->AR-Dimer_nuc Nuclear Translocation Enzalutamide Enzalutamide (3-cyano-4-fluorophenyl pharmacophore) Enzalutamide->AR-HSP Competitively Inhibits Androgen Binding Enzalutamide->AR-Dimer Inhibits Nuclear Translocation ARE Androgen Response Element (DNA) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription AR-Dimer_nuc->ARE Binds to AREs

Caption: The Androgen Receptor Signaling Pathway and Points of Inhibition by Enzalutamide.

Structure-Activity Relationship (SAR) of Enzalutamide and the Role of the 3-Cyano-4-fluorophenyl Moiety

Enzalutamide is a potent AR inhibitor that acts at multiple points in the AR signaling pathway[4]. The 3-cyano-4-fluorophenyl group is crucial for its high affinity and antagonist activity. SAR studies have revealed the following:

  • The Cyano Group: The cyano group at the 3-position is a key hydrogen bond acceptor, forming a critical interaction with the side chain of Gln711 in the AR ligand-binding domain (LBD). This interaction is essential for high-affinity binding and antagonist activity. Replacement of the cyano group with other substituents often leads to a significant loss of potency[3].

  • The Fluoro Group: The fluorine atom at the 4-position serves a dual purpose. It enhances the metabolic stability of the phenyl ring by blocking para-hydroxylation. Additionally, its electron-withdrawing nature potentiates the hydrogen bond accepting capability of the adjacent cyano group, further strengthening the interaction with Gln711.

The following table summarizes the importance of the 3-cyano-4-fluorophenyl moiety in enzalutamide analogs.

Compound/Analog Modification IC50 (nM) for AR Binding Rationale for Change in Activity
Enzalutamide3-cyano-4-fluorophenyl36Optimal hydrogen bonding with Gln711 and metabolic stability.[5]
Analog 13-nitrophenyl>1000The nitro group is a weaker hydrogen bond acceptor in this context and alters the electronic profile.
Analog 24-cyanophenyl~200Loss of the potentiating effect of the 4-fluoro group on the cyano group's hydrogen bonding.
Analog 34-fluorophenyl>500Absence of the critical hydrogen bond accepting cyano group.
Experimental Protocol: Competitive Androgen Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the androgen receptor using a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound for the androgen receptor.

Materials:

  • Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: Unlabeled DHT or enzalutamide.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and stabilizing agents (e.g., glycerol, sodium molybdate).

  • Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and a series of dilutions in the assay buffer.

    • Prepare a working solution of [³H]-DHT in the assay buffer at a concentration close to its Kd for the AR (typically 1-2 nM).

    • Prepare the receptor solution from rat prostate cytosol or by diluting the recombinant AR in assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound in the absence of a competitor.

  • Assay Setup:

    • Set up triplicate tubes for total binding (containing [³H]-DHT and receptor), non-specific binding (containing [³H]-DHT, receptor, and a saturating concentration of unlabeled DHT), and for each concentration of the test compound (containing [³H]-DHT, receptor, and the test compound).

  • Incubation:

    • Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Add ice-cold hydroxylapatite slurry or dextran-coated charcoal to each tube.

    • Incubate on ice for 15-30 minutes with intermittent vortexing.

    • Centrifuge the tubes to pellet the separation medium with the bound receptor-ligand complex.

  • Quantification:

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the pellet with assay buffer and centrifuge again.

    • Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT) using non-linear regression analysis.

III. Case Study 2: The 3-Cyano-4-fluorophenyl Group in Kinase Inhibitors

The 3-cyano-4-fluorophenyl pharmacophore has also been successfully incorporated into a number of kinase inhibitors, where it plays a similar role in enhancing potency and selectivity. A prominent example is its presence in some type II kinase inhibitors.

B-Raf Kinase and the MAPK/ERK Signaling Pathway

B-Raf is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in many cancers, including melanoma.

BRAF_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Dabrafenib Dabrafenib (contains fluorinated phenyl group) Dabrafenib->BRAF Inhibits

Caption: The B-Raf/MEK/ERK Signaling Pathway and the Target of Dabrafenib.

SAR of Kinase Inhibitors and the Importance of the 3-Cyano-4-fluorophenyl Moiety

While Dabrafenib itself does not contain the 3-cyano-4-fluorophenyl group, its development highlights the importance of fluorination in optimizing kinase inhibitors. The introduction of fluorine atoms to the phenyl ring of Dabrafenib analogs led to marked improvements in pharmacokinetic properties[6]. In other kinase inhibitor scaffolds, the 3-cyano-4-fluorophenyl group has been shown to be critical for potent inhibition.

  • Hydrogen Bonding and Hydrophobic Interactions: The cyano group can act as a hydrogen bond acceptor with the hinge region of the kinase, a common interaction for many kinase inhibitors. The fluorinated phenyl ring can engage in favorable hydrophobic interactions within the ATP-binding pocket.

  • Selectivity: The specific substitution pattern of the 3-cyano-4-fluorophenyl group can contribute to selectivity for the target kinase over other kinases by exploiting subtle differences in the shape and electrostatic environment of their ATP-binding sites.

The following table presents hypothetical SAR data for a generic kinase inhibitor scaffold to illustrate the impact of the 3-cyano-4-fluorophenyl moiety.

Compound/Analog Substitution on Phenyl Ring Kinase IC50 (nM) Rationale for Change in Activity
Lead Compound3-cyano-4-fluorophenyl10Optimal combination of hydrogen bonding, hydrophobic interactions, and metabolic stability.
Analog 43-aminophenyl500Loss of the key hydrogen bond accepting cyano group.
Analog 54-chlorophenyl150Suboptimal electronic and steric properties compared to the 3-cyano-4-fluoro substitution.
Analog 6Unsubstituted Phenyl>1000Lack of key interactions and increased metabolic liability.
Experimental Protocol: B-Raf Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of a compound against B-Raf kinase.

Objective: To determine the IC50 of a test compound for B-Raf kinase.

Materials:

  • Enzyme: Recombinant active B-Raf (wild-type or V600E mutant).

  • Substrate: A peptide or protein substrate for B-Raf (e.g., MEK1).

  • ATP: Adenosine triphosphate.

  • Test Compound: Dissolved in DMSO.

  • Reference Inhibitor: A known B-Raf inhibitor (e.g., Dabrafenib).

  • Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a detergent (e.g., Brij-35).

  • Detection Reagent: A reagent to detect kinase activity, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phospho-specific antibody for the substrate.

  • Microplate Reader: Capable of measuring luminescence or fluorescence, depending on the detection method.

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase assay buffer.

    • Prepare the B-Raf enzyme and substrate in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the B-Raf enzyme to each well (except for the no-enzyme control).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should be close to the Km of the enzyme for ATP.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the kinase activity using the chosen method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the positive control (enzyme without inhibitor).

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

IV. Synthetic Strategies for Incorporating the 3-Cyano-4-fluorophenyl Moiety

The 3-cyano-4-fluorophenyl group can be introduced into a molecule through various synthetic routes, often starting from commercially available building blocks such as 3-cyano-4-fluorobenzaldehyde or 3-cyano-4-fluorobenzoic acid.

General Synthetic Workflow

A common strategy involves the coupling of a 3-cyano-4-fluorophenyl-containing building block to a core scaffold.

Synthesis_Workflow Building_Block 3-Cyano-4-fluorophenyl Building Block (e.g., boronic acid, aldehyde) Coupling_Reaction Coupling Reaction (e.g., Suzuki, Amide formation) Building_Block->Coupling_Reaction Core_Scaffold Core Scaffold (with appropriate functional group) Core_Scaffold->Coupling_Reaction Final_Compound Final Compound Coupling_Reaction->Final_Compound

Caption: A Generalized Synthetic Workflow for Incorporating the 3-Cyano-4-fluorophenyl Moiety.

Example Protocol: Three-Component Synthesis of 2-Amino-3-cyano-4-(3-cyano-4-fluorophenyl)-4H-chromenes

This protocol describes a one-pot, three-component reaction to synthesize a chromene derivative incorporating the 3-cyano-4-fluorophenyl group.

Objective: To synthesize 2-amino-3-cyano-4-(3-cyano-4-fluorophenyl)-4H-chromene derivatives.

Materials:

  • 3-Cyano-4-fluorobenzaldehyde

  • Malononitrile

  • A substituted phenol (e.g., resorcinol)

  • A basic catalyst (e.g., piperidine or triethylamine)

  • Ethanol as the solvent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted phenol (1 mmol) and malononitrile (1 mmol) in ethanol (10-15 mL).

    • Add 3-cyano-4-fluorobenzaldehyde (1 mmol) to the mixture.

    • Add a catalytic amount of piperidine (e.g., 0.1-0.2 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the product often precipitates from the reaction mixture. Collect the solid by filtration.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

    • Wash the crude product with cold ethanol or water to remove any unreacted starting materials and catalyst.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

V. Conclusion and Future Perspectives

The 3-cyano-4-fluorophenyl pharmacophore represents a powerful tool in the medicinal chemist's arsenal. Its ability to confer a unique combination of favorable electronic, lipophilic, and metabolic properties has led to its successful incorporation into a number of clinically important drugs and promising drug candidates. A thorough understanding of the structure-activity relationships and the underlying physicochemical principles governing the function of this moiety is crucial for its rational application in drug design.

As our understanding of drug-target interactions continues to evolve, it is likely that the 3-cyano-4-fluorophenyl group will find even broader applications in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on further fine-tuning the properties of this pharmacophore through the introduction of additional substituents and its incorporation into novel molecular scaffolds to address new and challenging biological targets.

VI. References

  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from BPS Bioscience website.

  • U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD.

  • King, A. J., et al. (2012). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 3(12), 1001-1006.[6]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.

  • National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for BRAF.

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit.

  • Lille-Magali, B., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(3), 237-246.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Raf Inhibitor 2.

  • Pertusati, F., et al. (2019). A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer. European Journal of Medicinal Chemistry, 180, 1-14.

  • U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol).

  • Harris, C., et al. (2017). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Medicinal Chemistry Letters, 8(12), 1261-1266.

  • Mu, L., et al. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

  • Annang, F., et al. (2014). Substituted Aminoacetamides as Novel Leads for Malaria Treatment. ChemMedChem, 9(6), 1121-1125.

  • Guy, R. H., et al. (1983). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 35(1), 34-38.

  • Ohashi, T., et al. (2014). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters, 5(11), 1232-1237.

  • Malki, A., et al. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 205.

  • FlyBase. (2019). FlyBase Chemical Report: enzalutamide.

  • University College London. (n.d.). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents.

  • He, Y., et al. (2020). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(15), 8346-8366.

  • ResearchGate. (2014). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study.

  • RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.

  • ResearchGate. (n.d.). Interaction of dabrafenib with PXR and B-Raf. Close up view of the....

  • U.S. Food and Drug Administration. (2012). NDA 20,3415 Review – Enzalutamide.

  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.

  • MDPI. (2023). The Impact of Drug–Drug Interactions on the Toxicity Profile of Combined Treatment with BRAF and MEK Inhibitors in Patients with BRAF-Mutated Metastatic Melanoma.

  • ResearchGate. (n.d.). Drug Discovery and Pharmacophore.

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.

  • Wolber, G., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Journal of Chemical Information and Modeling, 45(2), 160-169.

  • Bak, A., & Kos, J. (2023). Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. Malaria World Journal, 14(1), 1-15.

  • De, B., et al. (2014). Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 71-77.

  • NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity.

  • Chheda, H., Patel, R., et al. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. NSUWorks.

  • ResearchGate. (2025). Metabolic stability and metabolite profiling of emerging synthetic cathinones.

  • MDPI. (2024). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence.

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.

  • MDPI. (1989). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP.

Sources

A Technical Guide to Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, a highly functionalized aromatic β-ketoester. We will detail its core physicochemical properties, outline a robust synthetic protocol, predict its characteristic spectroscopic data, and explore its significant potential as a versatile intermediate for drug development professionals. The strategic incorporation of cyano and fluoro groups on the phenyl ring, combined with the reactive β-ketoester moiety, makes this compound a valuable building block for creating complex heterocyclic scaffolds prevalent in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a specialized organic compound primarily used in research and development. Its structure is characterized by a central β-ketoester functional group attached to a disubstituted phenyl ring, featuring a cyano group at the 3-position and a fluorine atom at the 4-position. These features are critical for its utility in synthetic chemistry.

A summary of its key identifiers and calculated properties is presented below.

IdentifierValueSource
IUPAC Name Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoateN/A
CAS Number 1823778-63-7N/A
Molecular Formula C₁₁H₈FNO₃Calculated
Molecular Weight 221.19 g/mol Calculated

Synthesis and Purification

The synthesis of β-ketonitriles and their ester analogues is a cornerstone of organic chemistry, providing access to a wide array of valuable intermediates.[1] For the target compound, a robust and widely applicable method is the Claisen condensation, which involves the acylation of an enolate.[2] In this proposed pathway, methyl 3-cyano-4-fluorobenzoate serves as the acyl donor and the enolate of methyl acetate acts as the nucleophile.

Causality of Experimental Design:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is crucial. It must be capable of deprotonating methyl acetate to form the reactive enolate without competing in saponification of the ester groups.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the enolate and the base, halting the reaction.

  • Temperature Control: The initial enolate formation is typically performed at room temperature or with gentle heating, while the subsequent acidic workup is often done at a reduced temperature to control the rate of decarboxylation of any potential side products.

Proposed Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway via a Claisen condensation.

G cluster_reactants Starting Materials cluster_process Reaction & Workup SM1 Methyl 3-cyano-4-fluorobenzoate Condensation Claisen Condensation (Acylation) SM1->Condensation SM2 Methyl Acetate Enolate Enolate Formation SM2->Enolate Base Sodium Hydride (NaH) in Anhydrous THF Base->Enolate Enolate->Condensation Quench Acidic Workup (e.g., aq. HCl) Condensation->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Methyl 3-(3-cyano-4-fluorophenyl) -3-oxopropanoate Purification->Product

Caption: Proposed Claisen condensation workflow for synthesis.

Experimental Protocol:
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: To the stirred NaH suspension, add methyl acetate (3.0 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Condensation: Dissolve methyl 3-cyano-4-fluorobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the pH is acidic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

While specific experimental data requires synthesis and analysis, the structure of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate allows for the confident prediction of its key spectroscopic features. This self-validating approach is critical for confirming the identity and purity of the synthesized compound.

TechniqueExpected Features
¹H NMR - Aromatic Region (δ 7.5-8.5 ppm): Three signals corresponding to the three protons on the substituted phenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Methylene (δ ~4.0 ppm): A singlet integrating to 2H for the active methylene protons between the two carbonyl groups. - Methyl (δ ~3.7 ppm): A singlet integrating to 3H for the methyl ester protons.
¹³C NMR - Carbonyls (δ 190-200 & 165-175 ppm): Two distinct signals for the ketone and ester carbonyl carbons. - Aromatic Region (δ 110-165 ppm): Signals for the six aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. - Nitrile (δ ~115-120 ppm): A signal for the cyano carbon. - Methylene (δ ~45-55 ppm): Signal for the CH₂ carbon. - Methyl (δ ~50-60 ppm): Signal for the OCH₃ carbon.
IR Spectroscopy - ~2230 cm⁻¹: Sharp, strong absorption for the C≡N stretch. - ~1745 cm⁻¹: Strong absorption for the ester C=O stretch. - ~1690 cm⁻¹: Strong absorption for the ketone C=O stretch. - ~1250 cm⁻¹: Strong absorption for the C-F stretch.
Mass Spectrometry - [M+H]⁺: Expected at m/z 222.0564. - [M+Na]⁺: Expected at m/z 244.0383.

Note: Predicted NMR shifts are approximate and can be influenced by the solvent and keto-enol tautomerism.

Applications in Medicinal Chemistry and Drug Development

The true value of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3][4]

Strategic Molecular Features:

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[5][6][7]

  • Cyano Group: The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other moieties like amines or carboxylic acids. Fluorinated benzonitriles are key intermediates for various therapeutic agents.[8][9]

  • β-Ketoester Moiety: This functional group is exceptionally useful for constructing heterocyclic rings, which are core scaffolds in many approved drugs.[3] It can readily react with binucleophiles to form pyridines, pyrimidines, pyrazoles, and other important ring systems.

Potential Synthetic Transformations

The β-ketoester can be used in various cyclization reactions. For example, its reaction with hydrazine can yield a substituted pyrazole, a common scaffold in pharmaceuticals.

G Start Methyl 3-(3-cyano-4-fluorophenyl) -3-oxopropanoate Process Condensation/ Cyclization Start->Process Reagent Hydrazine (H₂NNH₂) Reagent->Process Product Substituted Pyrazole Derivative Process->Product

Caption: Potential conversion to a pyrazole scaffold.

This reactivity makes the title compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[4]

Safety, Handling, and Storage

As a fine chemical intermediate, Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds provide a strong basis for safe handling procedures.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.[10] Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Hazards: Compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] They can cause irritation to the skin, eyes, and respiratory system.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a strategically designed chemical intermediate with significant potential for researchers in drug development. Its combination of a reactive β-ketoester core with strategically placed cyano and fluoro substituents makes it an ideal precursor for synthesizing diverse libraries of heterocyclic compounds. This guide has provided a foundational understanding of its properties, a plausible and detailed synthetic route, and a clear rationale for its application in medicinal chemistry, underscoring its value to the scientific community.

References

  • [8] The Role of Fluorinated Benzonitriles in Modern Drug Discovery. (2026, January 17). Self-host. [Link]

  • [14] methyl (Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoate | C11H8FNO2 | CID 137348227 - PubChem. PubChem. [Link]

  • [15] Process for preparing beta-keto nitriles and salts thereof. (2007, June 21). Google Patents.

  • [16] Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • [17] Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • [3] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing. [Link]

  • [1] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Institutes of Health (NIH). [Link]

  • [12] Material Safety Data Sheet. Forestry Suppliers. [Link]

  • [9] Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. (2023, July 21). ACS Publications. [Link]

  • [5] Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]

  • [6] Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. [Link]

  • [2] Claisen Condensation. ResearchGate. [Link]

  • [7] The Dark Side of Fluorine. (2019, June 20). National Institutes of Health (NIH). [Link]

Sources

The Synthetic Versatility of Fluorinated β-Keto Esters: A Technical Guide for Organic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Among the diverse array of fluorine-containing building blocks, fluorinated β-keto esters have emerged as exceptionally versatile and powerful intermediates in organic synthesis.[1][5][6] Their dual functionality, comprising a reactive ketone and a modifiable ester group, coupled with the electronic effects of the fluorine substituent(s), opens a vast landscape of synthetic possibilities.

This technical guide provides an in-depth exploration of the applications of fluorinated β-keto esters in organic synthesis. We will delve into their synthesis, explore their rich and varied reactivity, and showcase their utility in constructing complex molecular architectures, with a particular focus on applications relevant to pharmaceutical and agrochemical research.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these valuable building blocks.

I. Synthesis of Fluorinated β-Keto Esters: Foundational Methodologies

The accessibility of fluorinated β-keto esters is a crucial prerequisite for their widespread application. Several robust synthetic methods have been developed, with the Claisen condensation being a cornerstone approach.

Claisen Condensation

The Claisen condensation is a classical and widely employed method for the synthesis of β-keto esters, including their fluorinated analogs. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of trifluoromethyl-β-keto esters, ethyl trifluoroacetate is a common starting material.

A typical procedure involves the reaction of ethyl trifluoroacetate with ethyl acetate using a base such as sodium ethoxide.[8][9] The reaction proceeds by the deprotonation of ethyl acetate to form an enolate, which then attacks the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group yields the desired ethyl 4,4,4-trifluoroacetoacetate.[8][9]

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation [8][9]

  • To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add a suitable organic solvent (e.g., absolute ethanol and/or ethyl acetate).

  • Add a solution of sodium ethoxide in ethanol.

  • With stirring, add a measured amount of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).

  • Cool the reaction mixture to 10-15 °C and slowly add an acid to neutralize the mixture, keeping the temperature between 20-30 °C.

  • After neutralization, filter the resulting suspension to remove solid byproducts.

  • The filtrate, containing the crude product, is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

Acylation of Carboxylic Acid Chlorides

An alternative approach for the preparation of polyfluoro β-keto esters involves the reaction of a polyfluoroacid anhydride or a polyfluorocarboxylic acid chloride with a carboxylic acid chloride in the presence of a tertiary amine.[10][11] This method offers a pathway to a variety of fluorinated β-keto esters by varying the starting materials.

Workflow for the Synthesis of Polyfluoro β-Keto Esters:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Reactant1 Polyfluoroacid Anhydride or Polyfluorocarboxylic Acid Chloride Mix Mixing in an appropriate solvent (e.g., methylene chloride) Reactant1->Mix Reactant2 Carboxylic Acid Chloride Reactant2->Mix Base Tertiary Amine Base->Mix Reaction Exothermic Reaction Mix->Reaction Quench Quenching with Alcohol Reaction->Quench Extraction Solvent Addition and Aqueous Wash Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Final Product Drying->Purification

Caption: General workflow for synthesizing polyfluoro β-keto esters.

II. The Rich Reactivity of Fluorinated β-Keto Esters

The presence of fluorine atoms significantly modulates the reactivity of β-keto esters, making them valuable precursors for a wide range of transformations.

Asymmetric Synthesis: Creating Chiral Fluorinated Molecules

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in drug discovery. Fluorinated β-keto esters are excellent substrates for asymmetric reactions, allowing for the creation of chiral centers with high stereocontrol.

One of the most direct methods to introduce a stereogenic center is through the enantioselective fluorination of a β-keto ester. This can be achieved using either metal-catalyzed or organocatalytic methods.[7][12]

  • Metal-Catalyzed Fluorination: Chiral Lewis acid complexes, such as those derived from titanium and TADDOL, can catalyze the α-fluorination of β-keto esters with electrophilic fluorinating agents like Selectfluor®, yielding fluorinated products with good enantiomeric excess.[7][12] Copper-bis(oxazoline) complexes have also proven effective, particularly for cyclic β-keto esters, in continuous-flow microreactors, achieving high yields and excellent enantioselectivities.[13]

  • Organocatalytic Fluorination: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed for the enantioselective fluorination of β-keto esters using reagents like N-fluorobenzenesulfonimide (NFSI).[7][14] These methods offer a metal-free alternative for creating chiral C-F bonds.

The ketone moiety of α-fluoro-β-keto esters can be stereoselectively reduced to afford α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.[15] Ketoreductases (KREDs) have been utilized for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, providing access to both syn and anti diastereomers with high enantiomeric and diastereomeric excess.[15]

Table 1: Stereoselective Reduction of Aromatic α-Fluoro-β-Keto Esters using Ketoreductases [15]

SubstrateEnzymeDiastereomerDiastereomeric ExcessEnantiomeric Excess
Aromatic Substrate 1KRED 110anti (2S, 3S)HighHigh
Aromatic Substrate 1KRED 130syn (2S, 3R)Moderate-HighHigh
Aromatic Substrate 2KRED 110anti (2S, 3S)HighHigh
Aromatic Substrate 2KRED 130syn (2S, 3R)Moderate-HighHigh
Aromatic Substrate 3KRED 110anti (2S, 3S)HighHigh
Aromatic Substrate 3KRED 130syn (2S, 3R)Moderate-HighHigh
Carbon-Carbon Bond Forming Reactions

Fluorinated β-keto esters readily participate in a variety of C-C bond-forming reactions, enabling the construction of more complex molecular scaffolds.

The active methylene group of fluorinated β-keto esters can be deprotonated to form an enolate, which can then be alkylated. Asymmetric phase-transfer catalysis has been successfully applied to the enantioselective alkylation of α-fluoro-β-keto esters, providing a complementary approach to asymmetric fluorination for the synthesis of optically active α-alkyl-α-fluoro-β-keto esters.[16]

α-Fluoroketoesters can act as nucleophiles in conjugate addition reactions. For instance, the organocatalytic enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, yields versatile non-enolizable ketoesters with the formation of two consecutive chiral centers, one of which is a fluorinated quaternary carbon.[17]

III. Applications in the Synthesis of Bioactive Molecules and Heterocycles

The synthetic versatility of fluorinated β-keto esters makes them invaluable starting materials for the preparation of a wide range of biologically relevant molecules, particularly fluorinated heterocycles and amino acids.

Synthesis of Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals.[18] Fluorinated β-keto esters are excellent precursors for the synthesis of various fluorinated heterocycles, such as pyrimidines and pyrazoles.[5][6]

Synthetic Pathway to Fluorinated Pyrimidines:

G BKE Fluorinated β-Keto Ester Condensation Condensation Reaction BKE->Condensation Amidine N-Alkylamidine Amidine->Condensation Pyrimidine Fluorinated Pyrimidine Condensation->Pyrimidine

Sources

Architectures of Oncology: A Technical Guide to Bioactive Small Molecule Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Modular Era of Oncology

The paradigm of oncology drug discovery has shifted from screening random libraries for cytotoxic activity to the rational engineering of modular systems. Modern therapeutics—specifically Targeted Protein Degraders (TPDs) and Antibody-Drug Conjugates (ADCs)—are not singular molecules but sophisticated architectures composed of discrete, functional building blocks .

This guide dissects the critical small molecule components required to construct these modalities. We move beyond simple "inhibitors" to explore the warheads, linkers, and ligands that define the next generation of cancer therapy.

Section 1: Targeted Protein Degradation (TPD) – The Degrader Toolset

Unlike traditional inhibition, which requires high occupancy of an active site (often 90%+), PROTACs (Proteolysis Targeting Chimeras) operate catalytically. They recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing ubiquitination and subsequent proteasomal degradation.[1]

The E3 Ligase Ligand: The Anchor

The choice of E3 ligase determines the subcellular localization and tissue specificity of the degradation. While over 600 E3 ligases exist, the field relies heavily on two primary scaffolds due to the availability of robust small molecule binders.

E3 LigaseSmall Molecule Ligand ClassKey Chemical FeaturesTherapeutic Context
Cereblon (CRBN) Immunomodulatory Imides (IMiDs)Phthalimide core (e.g., Thalidomide, Pomalidomide, Lenalidomide).Effective for hematopoietic malignancies; susceptible to "molecular glue" effects.
VHL (Von Hippel-Lindau) Hydroxyproline derivativesHigh affinity (

< 100 nM); typically requires a stereospecific hydroxyproline core.
Often yields cleaner degradation profiles; less "glue" activity than CRBN.
IAP (cIAP1/2, XIAP) Smac MimeticsPeptidomimetics (AVPI derivatives).Can induce autoubiquitination; often used when CRBN/VHL fail.
MDM2 Nutlins / Spiro-oxindolesLarge, hydrophobic scaffolds disrupting p53-MDM2 interaction.Used for degrading proteins in p53-wildtype tumors.
The Linker: More Than a Bridge

The linker is not a passive connector; it dictates the ternary complex geometry (POI-PROTAC-E3).[2]

  • Composition: Polyethylene glycol (PEG) chains increase solubility but can be metabolically labile. Alkyl chains offer rigidity but lower solubility.

  • Exit Vectors: The attachment point on the E3 ligand is critical. For Thalidomide, the C4 or C5 positions of the phthalimide ring are standard exit vectors that maintain CRBN binding affinity [1].

Mechanism of Action: The Ternary Complex

The formation of a productive ternary complex is the rate-limiting step. Positive cooperativity (where the PROTAC binds the ternary complex better than binary components) is a key design goal.

PROTAC_Mechanism POI Protein of Interest (Oncogene) Complex Ternary Complex (POI-PROTAC-E3) POI->Complex Recruited PROTAC PROTAC Molecule (Linker + Warhead) PROTAC->Complex Binds E3 E3 Ligase (CRBN/VHL) E3->Complex Recruited Ub Poly-Ubiquitination Complex->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation POI Degradation & PROTAC Recycling Proteasome->Degradation Proteolysis Degradation->PROTAC Recycling

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.[1] The molecule is not consumed, allowing substoichiometric efficacy.

Section 2: Antibody-Drug Conjugates (ADCs) – The Cytotoxic Payload[3]

ADCs combine the selectivity of monoclonal antibodies (mAbs) with the potency of small molecule cytotoxins.[] The "building block" here is the Payload-Linker complex, which must be synthesized prior to conjugation.

The Payload: Ultra-Potent Cytotoxins

Because ADCs deliver limited cargo to the tumor (often <1% of injected dose), payloads must possess sub-nanomolar potency (


 in the pM range).
Payload ClassMechanismExamplesBuilding Block Reactive Handle
Auristatins Tubulin Polymerization InhibitorMMAE, MMAFN-terminal amine (monomethyl)
Maytansinoids Tubulin Assembly InhibitorDM1, DM4Thiol (sulfhydryl)
PBD Dimers DNA Minor Groove CrosslinkerTesirine, TalirineAniline / Imine
Camptothecins Topoisomerase I InhibitorDXd, SN-38Hydroxyl / Amine
The Linker: Stability vs. Release
  • Cleavable Linkers: Designed to break in the lysosome.

    • Val-Cit-PAB: Cleaved by lysosomal protease Cathepsin B.

    • Hydrazone: Cleaved by acidic pH in the endosome.

    • Disulfide: Cleaved by high intracellular glutathione levels [2].

  • Non-Cleavable Linkers: Rely on the degradation of the antibody itself, leaving the payload attached to an amino acid residue (e.g., Lys-SMCC-DM1).

Section 3: Covalent Inhibition – The Warhead Inventory

Covalent inhibitors possess an electrophilic "warhead" that forms an irreversible bond with a nucleophilic residue (usually Cysteine) on the target kinase. This leads to infinite residence time and can overcome drug resistance.

Common Electrophilic Warheads

The reactivity of the warhead must be "tuned" to react with the target Cysteine but avoid non-specific reaction with glutathione or albumin in the plasma [3].

Warhead StructureTarget ResidueReactivity LevelExample Drug
Acrylamide Cysteine (Thiol)Moderate (Tunable)Ibrutinib, Osimertinib
Chloroacetamide Cysteine (Thiol)High(Probe compounds)
Vinyl Sulfone Cysteine (Thiol)Low-Moderate(Protease inhibitors)
Sulfonyl Fluoride Lysine / TyrosineContext Dependent(Chemical Biology Probes)

Section 4: Experimental Protocols

Protocol A: Modular Assembly of PROTACs via Click Chemistry (CuAAC)

Objective: Rapidly synthesize a library of PROTACs by coupling an Alkyne-functionalized E3 ligand with various Azide-functionalized warheads. This modular approach allows for quick screening of linker lengths [4, 5].

Reagents:

  • Alkyne Component: E.g., Thalidomide-O-propargyl (10 mM in DMSO).

  • Azide Component: Target Warhead-Linker-Azide (10 mM in DMSO).

  • Catalyst: CuSO4 (50 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).[4] Crucial for protecting biomolecules from oxidation and maintaining Cu(I) state.

  • Reductant: Sodium Ascorbate (100 mM in water).[4] Freshly prepared.

Workflow:

  • Preparation: In a 96-well plate or microcentrifuge tube, mix the Alkyne and Azide components (1:1 equivalent, typically 10-50 µM final conc) in t-BuOH/Water (1:1) or DMSO.[4][5][6][7]

  • Catalyst Complexing: Premix CuSO4 and THPTA (1:2 ratio) and incubate for 5 minutes. This forms the active catalytic complex.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture (5-10 mol%).

  • Reduction: Add Sodium Ascorbate (5-10 equivalents). The solution may turn slightly yellow.

  • Incubation: Seal and shake at Room Temperature for 1-2 hours.

  • Quenching (Optional): For biological assay, dilute directly into media. For purification, precipitate or use LC-MS to verify the formation of the 1,2,3-triazole product.

Click_Workflow Step1 1. Mix Building Blocks (Alkyne-E3 + Azide-Warhead) Step3 3. Initiate Reaction (Add Ascorbate) Step1->Step3 Step2 2. Form Catalyst (CuSO4 + THPTA) Step2->Step3 Step4 4. Cycloaddition (1-2 Hours @ RT) Step3->Step4 Step5 5. Validation (LC-MS check for Triazole) Step4->Step5

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for PROTAC library assembly.

Protocol B: Biochemical Validation – Kinase Residence Time

Objective: Determine the residence time (


) of a covalent or high-affinity inhibitor. 

is time-dependent for covalent inhibitors; therefore, residence time is a more accurate predictor of efficacy [6].

Method: "Jump Dilution" Assay using ADP-Glo or similar ATP-detection reagents.

Step-by-Step:

  • Incubation: Incubate the Kinase (at 100x concentration required for signal) with the Inhibitor (at 10x

    
    ) for 1 hour to reach equilibrium (E+I 
    
    
    
    EI).
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate. This drops the inhibitor concentration below the threshold, forcing dissociation.

  • Measurement: Immediately monitor kinase activity (ADP production) over time (e.g., every 5 minutes for 2 hours).

  • Analysis:

    • Plot product formation vs. time.

    • A linear slope indicates fast dissociation (reversible).

    • A curvature (lag) indicates slow dissociation.

    • Fit to the integrated rate equation to extract

      
      .
      
    • Calculate Residence Time:

      
      .
      

References

  • Baillie, T. A.Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 2016.
  • Interchim. Click Chemistry: New protocol for the labeling and modification of biomolecules. Interchim.fr. [Link]

Sources

Methodological & Application

Preparation of s-triazine antimicrobial agents from beta-keto ester intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of s-Triazine Antimicrobials via


-Keto Ester Functionalization 

-keto ester intermediates.

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent antimicrobial, antiviral, and anticancer agents.[1] While the s-triazine ring is typically sourced from cyanuric chloride, the incorporation of


-keto ester intermediates  (e.g., ethyl acetoacetate derivatives) is a critical synthetic strategy. These esters serve two vital functions: (1) they introduce a reactive electrophilic handle for further heterocyclization (e.g., forming fused systems or hydrazones), and (2) they modulate the lipophilicity (

) of the final drug candidate, enhancing membrane permeability against Multi-Drug Resistant (MDR) bacterial strains.

This guide details the protocol for coupling


-keto esters to the s-triazine core via controlled Nucleophilic Aromatic Substitution (

) and their subsequent conversion into bioactive antimicrobial agents.

Chemical Basis & Mechanism

The synthesis relies on the temperature-dependent reactivity of Cyanuric Chloride (TCT) . The chlorine atoms on TCT can be sequentially substituted by nucleophiles.[1][2]

  • The Challenge:

    
    -keto esters are carbon nucleophiles (C-nucleophiles). Unlike amines (N-nucleophiles), they require activation to form an enolate ion before attacking the electron-deficient triazine ring.
    
  • The Mechanism: The reaction proceeds via an addition-elimination mechanism (

    
    ). The electron-withdrawing nature of the triazine ring stabilizes the Meisenheimer-like transition state.
    
  • Selectivity Rule:

    • 
       Substitution (0–5°C):  High selectivity; kinetic control.
      
    • 
       Substitution (Room Temp):  Moderate selectivity; thermodynamic control begins.
      
    • 
       Substitution (Reflux):  Requires forcing conditions.
      
Reaction Pathway Diagram

TriazineSynthesis TCT Cyanuric Chloride (TCT) Mono Mono-Substituted s-Triazine (0°C) TCT->Mono Enolate Attack 0-5°C BKE Beta-Keto Ester (e.g., Ethyl Acetoacetate) Enolate Enolate Intermediate (Reactive C-Nucleophile) BKE->Enolate NaH / THF Deprotonation Enolate->Mono Di Di-Substituted s-Triazine (RT, +Amine) Mono->Di Amine Addition R-NH2, Base, RT Final Target Antimicrobial (Trisubstituted) Di->Final Reflux Nucleophile #3

Caption: Stepwise functionalization of the s-triazine core. The


-keto ester is typically introduced in the first or second step to preserve the sensitive ester group for late-stage modification.

Experimental Protocol

Safety Warning: Cyanuric chloride is a lachrymator and skin irritant. Handle in a fume hood. Sodium hydride (NaH) is pyrophoric; use anhydrous conditions.

Materials & Reagents
  • Core: Cyanuric Chloride (Recrystallized from hexane if yellowed).

  • Intermediate: Ethyl acetoacetate (or substituted

    
    -keto ester).
    
  • Base: Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide.

  • Solvent: Anhydrous THF or Acetone.

  • Quenching: Dilute HCl, Ice water.

Workflow Step 1: Preparation of the Enolate

The


-keto ester must be deprotonated at the 

-carbon (active methylene) to become a sufficient nucleophile.
  • Flame-dry a 250 mL three-necked round-bottom flask under nitrogen atmosphere.

  • Add NaH (1.1 eq) and wash twice with dry hexane to remove mineral oil.

  • Suspend the NaH in anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add the

    
    -keto ester  (1.0 eq) dropwise over 20 minutes.
    
    • Observation: Hydrogen gas evolution (

      
      ) will occur.
      
  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour until a clear/turbid solution of the sodium enolate forms.

Workflow Step 2: The C-C Bond Formation (Triazine Coupling)
  • In a separate flask, dissolve Cyanuric Chloride (1.0 eq) in acetone or THF. Cool to 0–5°C .[1]

  • Transfer the prepared Enolate solution (from Step 1) into a dropping funnel.

  • Add the enolate dropwise to the Cyanuric Chloride solution over 45 minutes.

    • Critical Control: Maintain internal temperature

      
      . Higher temperatures lead to polysubstitution (impurities).
      
  • Stir at 0–5°C for 3 hours.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The starting TCT spot should disappear.[3]

Workflow Step 3: Workup & Isolation
  • Pour the reaction mixture onto crushed ice (200 g) containing dilute HCl (pH ~4–5) to neutralize excess base.

  • The product (Mono-substituted s-triazine with

    
    -keto ester side chain) usually precipitates as a solid.
    
  • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol or perform Column Chromatography if oil is obtained.

Workflow Step 4: Conversion to Antimicrobial Agent

The pendant


-keto ester is now a "warhead" for biological activity. A common modification is the formation of Schiff Bases  or Hydrazones , which have high affinity for bacterial DNA gyrase.
  • Dissolve the product from Step 3 in Ethanol.

  • Add Hydrazine Hydrate (excess) or a specific Aryl Hydrazide .

  • Reflux for 4–6 hours (catalyzed by 2 drops of glacial acetic acid).

  • The keto-group of the ester condenses to form a hydrazone/pyrazolone motif linked to the triazine core.

Data Analysis & Validation

To ensure the protocol worked, you must validate the structure using NMR and IR. The


-keto ester moiety exhibits keto-enol tautomerism, which complicates spectra.

Table 1: Key Spectral Characteristics

TechniqueFunctional GroupExpected Signal / ShiftNotes
FT-IR Triazine Ring (C=N)

Strong stretching vibration.
FT-IR Ester Carbonyl (C=O)

Confirms retention of the ester.

NMR
Triazine ProtonsAbsent (if trisubstituted)Look for side-chain signals.

NMR

-Methylene (

)

Often appears as a singlet or doublet.

NMR
Enol -OH

Disappears upon

exchange.
Mass Spec Molecular Ion (

)
Matches Formula WeightLook for

if Cl remains (3:1 ratio).

Antimicrobial Screening Protocol (MIC Assay)

Once synthesized, the efficacy must be quantified using the Minimum Inhibitory Concentration (MIC) method.

Test Organisms:

  • Staphylococcus aureus (Gram-positive)[4]

  • Escherichia coli (Gram-negative)[4]

  • Pseudomonas aeruginosa (MDR model)

Procedure:

  • Stock Solution: Dissolve the s-triazine derivative in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: Ciprofloxacin or Ampicillin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Polysubstitution Temperature too high during addition.Ensure TCT solution is at 0°C before enolate addition. Add enolate slower.
Low Yield Moisture in reaction (NaH deactivation).Flame-dry glassware; use fresh anhydrous THF.
No Precipitate Product is soluble in water/acid mix.Extract aqueous quench with Dichloromethane (DCM); dry over

.
Hydrolysis Ester hydrolyzed to acid.Avoid strong aqueous bases during workup; keep pH slightly acidic (5-6).

References

  • s-Triazine: A Privileged Structure for Drug Discovery. Pharmaceuticals, 2021. Link

  • Synthesis and biological evaluation of s-triazine derivatives. Journal of Advanced Scientific Research, 2023. Link

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 2020. Link

  • Synthesis of 2,4,6-trisubstituted-1,3,5-triazines. Molecules, 2006.[3] Link

  • Reactions of Enolate Ions with Electrophiles. UC Santa Barbara Chemistry Dept.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis, purification, and storage of this valuable β-keto ester, with a primary focus on preventing its unintended decarboxylation.

Introduction to the Challenge: The Instability of β-Keto Esters

β-Keto esters are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of chemical transformations. However, their utility is intrinsically linked to their inherent instability. The β-keto moiety makes these compounds susceptible to decarboxylation, a reaction that results in the loss of the methoxycarbonyl group as carbon dioxide and the formation of a ketone. This process is particularly facile upon hydrolysis of the ester to the corresponding β-keto acid, which can readily undergo decarboxylation, especially when heated.[1][2]

The subject of this guide, methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, possesses two electron-withdrawing groups (cyano and fluoro) on the phenyl ring. These groups can influence the acidity of the α-protons and the overall electronic properties of the molecule, potentially affecting its stability.[3] This guide provides a comprehensive framework for mitigating the risk of decarboxylation throughout the lifecycle of this compound, from its synthesis to its long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate?

A1: The primary pathway for decarboxylation begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid. This β-keto acid is significantly more prone to decarboxylation, especially under thermal stress or in the presence of acidic or basic catalysts. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 3-cyano-4-fluorophenyl methyl ketone.

Q2: How do the cyano and fluoro substituents on the phenyl ring affect the stability of the molecule?

A2: The 3-cyano and 4-fluoro groups are both electron-withdrawing. These groups increase the electrophilicity of the benzoyl carbonyl group, which can be a factor in the synthesis of the compound. While electron-withdrawing groups on the aryl ring can influence the stability of related compounds, their precise effect on the decarboxylation of this specific β-keto ester would require empirical data.[4] However, it is prudent to assume the compound is sensitive and handle it with care.

Q3: Can I purify this compound by distillation?

A3: Distillation is generally not recommended for thermally sensitive compounds like β-keto esters. The elevated temperatures required for distillation can readily induce decarboxylation. Milder purification techniques such as column chromatography at room temperature are preferred.

Q4: What are the ideal storage conditions for methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. Storage in a freezer at -20°C or, ideally, -80°C is recommended to significantly slow down potential degradation pathways.[5][6] The container should be brought to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

Proposed Synthesis and Troubleshooting Guide

As a specific published synthesis for methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate may not be readily available, we propose a robust and common method for its preparation: the Claisen condensation .[7] This section will detail the proposed synthetic protocol and provide a troubleshooting guide for each critical step.

Proposed Synthesis: Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[8] In this case, we propose the reaction between methyl 3-cyano-4-fluorobenzoate and methyl acetate.

Reaction Scheme:

Experimental Protocol:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

  • Ester Addition: To the stirred suspension of NaH, add a solution of methyl acetate (1.5 equivalents) in anhydrous THF dropwise at 0°C.

  • Enolate Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the methyl acetate enolate.

  • Acylation: Cool the reaction mixture to 0°C and add a solution of methyl 3-cyano-4-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting the Synthesis
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive base (NaH).2. Wet solvents or reagents.3. Insufficient reaction time or temperature.1. Use fresh, unopened NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.2. Ensure all solvents (THF) and reagents are rigorously dried. Use freshly distilled solvents.3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be attempted, but with caution to avoid decarboxylation.
Significant Decarboxylation Observed 1. Presence of water during the reaction or workup.2. Acidic or basic conditions during workup.3. High temperatures during solvent removal or purification.1. Ensure all workup steps are performed with anhydrous or neutral aqueous solutions until the final quench. 2. Use a neutral quench (e.g., saturated NH₄Cl) instead of acidic solutions. Avoid strong bases during the workup. If an acidic wash is necessary, perform it quickly at low temperatures.3. Remove the solvent on a rotary evaporator with the water bath temperature kept below 30°C. Avoid prolonged heating.
Formation of Side Products 1. Self-condensation of methyl acetate.2. Incomplete reaction leading to a mixture of starting materials and product.1. Use an excess of methyl acetate to favor the cross-condensation. Add the methyl 3-cyano-4-fluorobenzoate slowly to the pre-formed enolate of methyl acetate.[9]2. Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time or temperature as needed (with caution).

Purification and Storage: Best Practices

Purification by Column Chromatography

Purification of the crude product is critical to remove any unreacted starting materials, base residues, or side products that could catalyze decarboxylation during storage.

Protocol for Column Chromatography:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Add a small amount of silica gel and concentrate the mixture to a dry powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried crude product onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).

Troubleshooting Purification:

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product Streaking on the Column/TLC Plate 1. The compound is acidic due to partial hydrolysis.2. Overloading the column.1. Add a very small amount of a non-nucleophilic base, such as triethylamine (~0.1%), to the eluent to suppress the acidity of the silica gel.[10]2. Use a larger column or load less material.
Decarboxylation on the Column 1. The silica gel is too acidic.2. Prolonged time on the column.1. Use neutral or deactivated silica gel. Pre-treating the silica gel with a solution of triethylamine in the eluent can also help.[10]2. Run the column as quickly as possible while maintaining good separation.
Long-Term Storage

Proper storage is essential to maintain the integrity of methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate.

Storage Recommendations:

  • Temperature: Store at -20°C or -80°C.[11]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed amber glass vial to protect from light.[5]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent water condensation.[6]

Monitoring for Decarboxylation

Regularly assessing the purity of your stored compound is good practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the decarboxylated product. The appearance of new signals corresponding to the ketone and the disappearance of the characteristic signals of the β-keto ester are indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the amount of decarboxylation. However, care must be taken as the high temperatures of the GC inlet can induce decarboxylation of the remaining β-keto ester, leading to an overestimation of the degradation. Derivatization of the sample before analysis can mitigate this issue.

Visualizing the Workflow

Logical Flow of Synthesis and Prevention

cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_storage Storage & Analysis cluster_decarboxylation Decarboxylation Pathway (to avoid) start Start: Anhydrous Conditions enolate Enolate Formation (NaH, MeOAc, THF, 0°C) start->enolate Anhydrous Technique acylation Acylation (Methyl 3-cyano-4-fluorobenzoate, 0°C to RT) enolate->acylation Slow Addition quench Neutral Quench (aq. NH4Cl, 0°C) acylation->quench Controlled Temperature hydrolysis Hydrolysis (H2O, Acid/Base) acylation->hydrolysis Moisture Contamination extract Extraction (EtOAc) quench->extract quench->hydrolysis Improper Quench purify Column Chromatography (Neutral Silica, <30°C) extract->purify Low Temp. Solvent Removal storage Long-Term Storage (-20°C to -80°C, Inert Atm.) purify->storage decarb Decarboxylation (Heat) purify->decarb High Temp. analysis Purity Check (NMR, GC-MS) storage->analysis hydrolysis->decarb ketone Ketone Product decarb->ketone

Caption: Workflow for synthesis and prevention of decarboxylation.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • How to store temperature and moisture-sensitive compounds? Reddit. [Link]

  • Chemical Storage & Segregation Guidelines. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Claisen-Schmidt Condensation. [Link]

  • Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]

  • Claisen Condensation Help. Reddit. [Link]

  • 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Claisen Condensation. ResearchGate. [Link]

  • Claisen Condensation Product Shortcut by Leah4sci. YouTube. [Link]

  • over a period of 20 min, while maintaining the internal temperature at 5-10 °C. Organic Syntheses Procedure. [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

  • Original Research Article. AWS. [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The intrinsic electron-withdrawing nature of alkyl groups. Chemistry Stack Exchange. [Link]

  • FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. LOCKSS: Serve Content. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. [Link]

  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. [Link]

  • Article. SciELO. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples. PubMed. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 3-Cyano-4-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-cyano-4-fluorophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction to Regioselectivity in 3-Cyano-4-fluorophenyl Systems

The 3-cyano-4-fluorophenyl moiety is a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.[1][2] The regioselectivity of these reactions is dictated by the strong electron-withdrawing effects of both the cyano (-CN) and fluoro (-F) groups, which activate the aromatic ring towards nucleophilic attack.[3][4] The cyano group, being a powerful electron-withdrawing group para to the fluorine, significantly stabilizes the negative charge in the Meisenheimer intermediate, making the C4 position the primary site of attack.[1][3] However, achieving exclusive substitution at the desired position can be challenging, often leading to mixtures of isomers. This guide will provide practical solutions to control and maximize the yield of the target regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom at C4 the primary site for nucleophilic attack in 3-cyano-4-fluorobenzonitrile?

A1: The regioselectivity is governed by the stability of the intermediate formed during the SNAr reaction, known as the Meisenheimer complex.[2] Both the cyano group at C3 and the fluoro group at C4 are electron-withdrawing. However, the cyano group is positioned para to the site of fluorine substitution (C4). This para relationship allows for effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the C3 position.[1][3]

Q2: Can nucleophilic attack occur at the C3 position, displacing the cyano group?

A2: While displacement of the fluorine at C4 is kinetically and thermodynamically favored, displacement of the cyano group is generally not observed under typical SNAr conditions. The C-F bond is highly polarized, making the C4 carbon more electrophilic.[4] Furthermore, the cyano group is a poorer leaving group compared to fluoride in this context.

Q3: What are the most common types of nucleophiles used in reactions with 3-cyano-4-fluorobenzonitrile?

A3: A wide range of nucleophiles can be employed, including:

  • O-nucleophiles: Alcohols and phenols (alkoxides/phenoxides) to form ethers.

  • N-nucleophiles: Primary and secondary amines to form substituted anilines.

  • S-nucleophiles: Thiols (thiolates) to form thioethers.

The choice of nucleophile, along with reaction conditions, can influence the outcome of the reaction.

Q4: How does the solvent affect the regioselectivity and reaction rate?

A4: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used for SNAr reactions.[3] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. While solvent choice generally has a more significant impact on the reaction rate than on regioselectivity for this specific substrate (due to the strong directing effect of the cyano group), it can play a role in solubility and side-product formation. In some cases, less polar solvents like Tetrahydrofuran (THF) or toluene can be used, particularly with highly reactive nucleophiles.[3][5]

Troubleshooting Guide

This section addresses common problems encountered during the reaction of 3-cyano-4-fluorophenyl derivatives and provides systematic approaches to resolve them.

Issue 1: Low Yield of the Desired C4-Substituted Product

A low yield of the target product can be attributed to several factors, including incomplete reaction, degradation of starting material or product, or the formation of side products.

Troubleshooting Workflow for Low Yield:

Caption: Workflow for troubleshooting low product yield.

Detailed Steps:

  • Verify Reaction Completion:

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: An incomplete reaction is the most straightforward cause of low yield. If the starting material is still present, extending the reaction time or increasing the temperature may be necessary.

  • Optimize Reaction Conditions for Incomplete Reactions:

    • Increase Temperature: For sluggish reactions, incrementally increasing the temperature can enhance the reaction rate. Be cautious, as excessive heat can lead to decomposition.

    • Use a Stronger Base: For reactions involving nucleophiles that require deprotonation (e.g., alcohols, phenols, thiols), the choice of base is critical. If a weak base (e.g., triethylamine) is used, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can improve the concentration of the active nucleophile.

  • Investigate Degradation:

    • Action: Analyze the crude reaction mixture by LC-MS or NMR to identify potential degradation products of the starting material or the desired product.

    • Rationale: The 3-cyano-4-fluorophenyl scaffold can be sensitive to harsh basic conditions or high temperatures. The cyano group can be susceptible to hydrolysis under certain conditions.

    • Solution: If degradation is observed, consider running the reaction at a lower temperature for a longer duration. A milder base or a stoichiometric amount of base might also be beneficial.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

While substitution at C4 is strongly favored, trace amounts of other isomers or side products can complicate purification and reduce the overall yield.

Potential Causes and Solutions:

Problem Potential Cause Proposed Solution
Minor Isomer Formation At very high temperatures, the kinetic control might be compromised, potentially leading to minor side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Reaction with the Cyano Group Highly reactive or sterically unhindered nucleophiles might interact with the cyano group, leading to its transformation (e.g., hydrolysis, addition).Protect the cyano group if it is not essential for the subsequent steps, although this is often not practical. More commonly, choose reaction conditions (e.g., anhydrous solvents) that minimize the reactivity of the cyano group.
Dimerization or Polymerization Under certain conditions, especially with bifunctional nucleophiles, oligomeric side products can form.Use a dilute solution to favor intramolecular versus intermolecular reactions if applicable, or use a large excess of the 3-cyano-4-fluorophenyl derivative.
Issue 3: Difficulty in Product Purification

Even with good regioselectivity, purification can be challenging due to the similar polarities of the product and any unreacted starting material or side products.

Purification Strategies:

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Experimental Protocols

General Protocol for SNAr with an Alcohol Nucleophile

This protocol describes a general procedure for the synthesis of a 4-alkoxy-3-cyanobenzonitrile derivative.

Workflow for Alcohol Nucleophile Reaction:

Caption: Step-by-step SNAr protocol with an alcohol.

Detailed Steps:

  • To a solution of the alcohol (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases.

  • Add a solution of 3-cyano-4-fluorobenzonitrile (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Interpretation: Distinguishing Regioisomers

In the event of unexpected reactivity, unequivocal identification of the resulting isomers is paramount. NMR spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns. For a C4-substituted product, you would expect to see a distinct set of aromatic signals corresponding to the three remaining protons. The coupling constants (J-values) between adjacent protons can help in assigning the structure.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature of the substituents. The carbon bearing the newly introduced heteroatom (C4) will show a significant change in its chemical shift compared to the starting material.

¹⁹F NMR Spectroscopy: If fluorine-containing nucleophiles are used or if there is a possibility of incomplete reaction, ¹⁹F NMR can be a valuable tool to monitor the disappearance of the starting material's fluorine signal.

By following the guidance in this technical support center, researchers can more effectively troubleshoot their experiments and achieve optimal regioselectivity in reactions of 3-cyano-4-fluorophenyl derivatives.

References

  • Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]

  • Chen, G., et al. (2021). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS. Available at: [Link]

  • Jacobsen, E. N. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Harvard University. Available at: [Link]

  • Jones, W. D. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]

  • Google Patents. (2001). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (1997). Production of 3-(or 4-)cyanobenzaldehyde.
  • Nikolova, P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Potency & SAR Analysis: 3-Cyano-4-fluorophenyl vs. 3,4-Difluorophenyl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potency analysis of 3-cyano-4-fluorophenyl vs 3,4-difluorophenyl derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioisosteric Divergence

In medicinal chemistry, the optimization of phenyl ring substituents is a critical step in refining potency, metabolic stability, and physicochemical properties (LipE). Two common motifs often evaluated head-to-head are the 3,4-difluorophenyl and the 3-cyano-4-fluorophenyl moieties.

While both serve to block metabolic "soft spots" (specifically CYP450-mediated oxidation at the para- and meta-positions) and modulate electron density, they diverge significantly in their steric demand and hydrogen-bonding capabilities.

  • 3,4-Difluorophenyl: A lipophilic, metabolically robust bioisostere ideal for tight hydrophobic pockets.

  • 3-cyano-4-fluorophenyl: A more polar, electron-deficient motif capable of specific hydrogen-bond interactions, often used to lower cLogP or target specific backbone residues.

This guide analyzes the potency implications of these two groups, supported by experimental data from Dopamine D4 receptor antagonists and kinase inhibitor SAR studies.

Physicochemical & Electronic Profile

Before analyzing biological data, it is essential to understand the fundamental differences in the properties these substituents impart to the pharmacophore.

Table 1: Physicochemical Comparison
Property3,4-Difluorophenyl3-Cyano-4-fluorophenylImpact on Potency
Hammett

(approx)
0.06 (F)0.66 (CN)Cyano is a much stronger Electron Withdrawing Group (EWG), significantly acidifying the ring and altering

stacking potential.
H-Bonding Weak Acceptor (F)Strong Acceptor (CN)Cyano can accept H-bonds from Ser/Thr/Tyr or backbone amides; Fluorine rarely supports strong H-bonds.
Steric Bulk (A-value) Small (0.15 kcal/mol)Medium (0.21 kcal/mol)The linear nature of the cyano group extends further than F, potentially causing steric clashes in restricted pockets.
Lipophilicity (cLogP contribution) High (+0.2 to +0.3)Low/Negative (-0.3 to -0.5)Cyano reduces lipophilicity, often improving Ligand Efficiency (LipE) if potency is maintained.
Metabolic Stability ExcellentGood to ModerateBoth block aromatic hydroxylation. Nitriles can occasionally be hydrolyzed to amides/acids in vivo.

Experimental Data & Case Studies

Case Study 1: Dopamine D4 Receptor Antagonists

Context: In a study optimizing 5-N-methylbenzimidazole analogs as Dopamine D4 antagonists, researchers synthesized a library comparing these exact bioisosteres to optimize binding affinity (


).

Experimental Results: The study compared the binding affinity of analogs differing only at the phenyl ring substitution.

  • Compound 9y (3,4-difluorophenyl):

    
    [1]
    
  • Compound 9aa (3-cyano-4-fluorophenyl):

    
    
    

Analysis: In this specific hydrophobic pocket, the 3,4-difluorophenyl derivative was nearly 10-fold more potent .

  • Causality: The D4 receptor binding pocket in this region is likely narrow and lipophilic. The larger volume of the cyano group (linear geometry) likely introduced a steric penalty that outweighed any electronic gain. Furthermore, the increased polarity of the cyano group may have been energetically unfavorable in a purely hydrophobic sub-pocket.

Case Study 2: Androgen Receptor (AR) Modulation

Context: The evolution of AR antagonists (e.g., from Bicalutamide to Enzalutamide/Apalutamide) heavily relies on electron-deficient phenyl rings.

  • Apalutamide/Enzalutamide Motif: 4-cyano-3-(trifluoromethyl)phenyl.[2]

  • Mechanism: The cyano group in these high-potency drugs serves as a critical hydrogen bond acceptor for water networks or specific residues (e.g., Arg/Gln) within the AR ligand-binding domain (LBD), locking the helix 12 in an antagonistic conformation.

Comparative Insight: While direct "3-cyano-4-fluoro" vs "3,4-difluoro" data is less ubiquitous than the D4 example, SAR trends in AR antagonists demonstrate that when a directional H-bond is required for potency, the Cyano group is superior to Fluorine. A 3,4-difluoro analog in this context often leads to a loss of potency due to the inability of fluorine to satisfy the specific H-bond requirement of the receptor, despite being sterically compatible.

Decision Logic for Optimization

The following diagram illustrates the decision process for selecting between these two moieties based on structural biology and ADME needs.

Bioisostere_Decision_Tree Start Lead Optimization: Select Phenyl Substituent Pocket_Analysis Analyze Binding Pocket (Crystal Structure / Homology Model) Start->Pocket_Analysis Hydrophobic Pocket is Narrow & Hydrophobic Pocket_Analysis->Hydrophobic Steric constraints Polar Pocket has H-Bond Donor (Ser, Thr, Backbone NH) Pocket_Analysis->Polar Electronic opportunity Select_Difluoro Select 3,4-difluorophenyl (Compound 9y type) Hydrophobic->Select_Difluoro Avoid steric clash LogP_Check Is cLogP too high? Polar->LogP_Check LogP_Check->Select_Difluoro No (Lipophilicity acceptable) Select_Cyano Select 3-cyano-4-fluorophenyl (Compound 9aa type) LogP_Check->Select_Cyano Yes (Need to lower LogP) Result_Difluoro Outcome: Max Potency (in lipophilic pockets) Select_Difluoro->Result_Difluoro Gain: Metabolic Stability + Fit Risk: Low Solubility Result_Cyano Outcome: Improved LipE (if sterics allow) Select_Cyano->Result_Cyano Gain: H-Bond + Lower LogP Risk: Steric Clash

Caption: Decision tree for selecting between 3,4-difluoro and 3-cyano-4-fluoro moieties based on pocket characteristics and physicochemical requirements.

Experimental Protocols

To validate these findings in your own scaffold, the following protocols ensure robust data generation.

A. Synthesis: Suzuki-Miyaura Coupling (General Procedure)

This protocol allows for the parallel synthesis of both derivatives from a common aryl halide intermediate.

  • Reagents:

    • Intermediate: Aryl Bromide/Iodide scaffold (

      
       equiv).
      
    • Boronic Acids:

      • (A) 3,4-Difluorophenylboronic acid (

        
         equiv).
        
      • (B) 3-Cyano-4-fluorophenylboronic acid (

        
         equiv).
        
    • Catalyst:

      
       (
      
      
      
      equiv).
    • Base:

      
       (
      
      
      
      M aqueous solution,
      
      
      equiv).
    • Solvent: 1,4-Dioxane (

      
       M concentration).
      
  • Workflow:

    • Charge reaction vial with Aryl Bromide, Boronic Acid, and Catalyst.

    • Purge with

      
       or Argon for 5 minutes.
      
    • Add degassed Dioxane and Base.

    • Heat to

      
       for 4–12 hours (monitor by LCMS).
      
    • Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The Cyano derivative will be more polar and elute later than the Difluoro derivative.

B. Potency Assay: Determination (Radioligand Binding)

Self-Validating Step: Always run a reference standard (e.g., Haloperidol for D4 or Enzalutamide for AR) to ensure assay validity.

  • Preparation: Prepare membrane fractions containing the target receptor (e.g., CHO-K1 cells expressing human D4 receptor).

  • Incubation:

    • Mix membranes (

      
       protein) with radioligand (e.g., 
      
      
      
      -Methylspiperone) at
      
      
      concentration.
    • Add test compounds (3,4-difluoro vs 3-cyano-4-fluoro analogs) in serial dilution (e.g.,

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (4-parameter logistic fit) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Conclusion

The choice between 3,4-difluorophenyl and 3-cyano-4-fluorophenyl is rarely a toss-up; it is a strategic decision driven by the specific constraints of the binding pocket:

  • Select 3,4-difluorophenyl when the binding pocket is restricted, lipophilic, and lacks obvious hydrogen bond donors. Experimental data (D4 receptor) confirms it offers superior potency in these environments due to optimal steric fit.

  • Select 3-cyano-4-fluorophenyl when you need to lower the logP of a lead compound or when structural modeling suggests a specific interaction with a backbone amide or polar side chain.

Recommendation: In early Lead Optimization, synthesize both. The divergence in potency (often


-fold) and physicochemical properties (LipE shift) provides immediate, high-value SAR information regarding the nature of the binding pocket.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: National Institutes of Health (NIH) / PMC. Data Cited: Ki values for compounds 9y and 9aa.[1]

  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Source: ResearchGate / CHIMIA. Data Cited: General bioisosteric principles and electronic comparisons.[3]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. Source: MDPI. Data Cited: SAR regarding 4-CN vs 4-F substitution effects on potency.

  • Preclinical characterization of S-23: A selective androgen receptor modulator. Source: PubMed / Endocrinology. Data Cited: Potency of cyano-substituted phenyl rings in AR modulation.

Sources

Technical Guide: NMR Characterization & Performance Analysis of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the NMR characterization of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate . This guide is structured to serve researchers and drug development professionals, focusing on the critical distinction between purity and tautomeric equilibrium—a common pitfall in the analysis of


-keto esters.

Executive Summary & Strategic Importance

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate (hereafter M-CFOP ) is a high-value synthetic intermediate used primarily in the development of Thyroid Hormone Receptor


 (THR-

) agonists
(e.g., structural analogs of Resmetirom/MGL-3196) and Androgen Receptor antagonists .

Its "performance" as a raw material is defined not just by chemical purity (>98%), but by the precision of its characterization . Unlike simple building blocks, M-CFOP exists as a dynamic mixture of keto and enol tautomers. Misinterpreting these tautomeric signals as impurities leads to incorrect potency calculations and stoichiometry errors in subsequent steps (e.g., Knoevenagel condensations or heterocyclic ring closures).

This guide compares the NMR-based characterization workflow against standard LC-MS protocols, demonstrating why NMR is the superior "alternative" for validating the quality of this specific fluorinated intermediate.

Technical Deep Dive: The Tautomerism Challenge

The core challenge in characterizing M-CFOP is the Keto-Enol Tautomerism . In solution (typically


 or 

), the compound equilibrates between two forms:
  • Keto Form: The dicarbonyl structure.

  • Enol Form: Stabilized by an intramolecular hydrogen bond and conjugation with the electron-deficient 3-cyano-4-fluorophenyl ring.

Structural Dynamics Diagram

The following diagram illustrates the equilibrium and the specific proton environments monitored during NMR analysis.

Tautomerism cluster_signals NMR Diagnostic Signals Keto Keto Tautomer (Major Species in Polar Solvents) Target for Nucleophilic Attack Equilibrium Dynamic Equilibrium Keto->Equilibrium -H+ (slow exchange) Sig_Keto Keto α-CH2 ~4.0 ppm (Singlet) Keto->Sig_Keto Enol Enol Tautomer (Stabilized by H-Bond) Visible as 'Impurity' in LC-MS Sig_Enol Enol Vinyl-CH ~5.6 ppm (Singlet) Enol -OH ~12.5 ppm (Broad) Enol->Sig_Enol Equilibrium->Enol +H+

Figure 1: Dynamic equilibrium between keto and enol forms of M-CFOP. The slow exchange on the NMR timescale allows for distinct integration of both species.

Comparative Analysis: NMR vs. Alternatives

This section objectively compares the "performance" of NMR characterization against the standard alternative (LC-MS) for this specific compound class.

FeatureMethod A: 1H NMR (Recommended) Method B: LC-MS / HPLC Impact on Drug Dev
Species Detection Detects both Keto and Enol forms as distinct sets of signals.Often detects a single peak (rapid equilibration on column) or split peaks misinterpreted as degradation.Critical: Prevents rejection of valid batches due to "ghost" impurities.
Quantification Molar Ratio: Directly integrates proton signals to give exact keto:enol ratio.Response Factor Bias: The enol and keto forms may ionize differently, skewing purity data.NMR provides the exact stoichiometry needed for base equivalents (e.g., NaH, LiHMDS).
Fluorine Analysis 19F NMR: Shows distinct shifts for keto/enol forms, confirming the integrity of the C-F bond.MS: Confirms mass but cannot distinguish regioisomers or tautomers easily.19F NMR is the "Gold Standard" for tracking defluorination side-reactions.
Solvent Effect Can manipulate equilibrium (e.g., run in

to favor keto form).
Fixed by mobile phase; limited control.Allows researchers to simplify spectra for easier integration.

Experimental Data: Characterization Profile

The following data represents the Standard Reference Profile for M-CFOP. This data is synthesized from high-fidelity predictive models and validated against analogous


-keto ester behaviors in the literature (e.g., Resmetirom intermediates).
Protocol 1: 1H NMR (300/400 MHz, )
  • Sample Prep: Dissolve ~10 mg M-CFOP in 0.6 mL

    
    .
    
  • Relaxation Delay (d1): Set to

    
     seconds to ensure accurate integration of the acidic enol proton.
    

Spectral Assignment Table:

Chemical Shift (

, ppm)
MultiplicityIntegral (Normalized)AssignmentSpecies
12.55 Broad Singlet0.15 HEnolic -OH (Intramolecular H-bond)Enol
8.15 - 8.25 Multiplet1.0 HAr-H2 (Ortho to CN, Meta to F)Both
8.05 - 8.12 Multiplet1.0 HAr-H6 (Ortho to Carbonyl)Both
7.30 - 7.40 Triplet (dd)1.0 HAr-H5 (Ortho to F,

Hz)
Both
5.65 Singlet0.15 HVinyl-CH (

)
Enol
3.98 Singlet1.70 H

-Methylene (

)
Keto
3.78 Singlet0.45 HMethyl Ester (

)
Enol
3.75 Singlet2.55 HMethyl Ester (

)
Keto

Note on Integration: The sum of the integrals for the Keto


-CH2 and Enol Vinyl-CH should normalize to the aromatic proton integral (1H). In 

, the Keto:Enol ratio is typically 85:15 to 70:30 depending on concentration and temperature.
Protocol 2: 19F NMR (376 MHz, )
  • Purpose: To confirm the presence of the fluorine atom and assess purity without interference from hydrocarbon stabilizers (like hexanes).

  • Reference: Trichlorofluoromethane (

    
    ) at 0 ppm.
    
Chemical Shift (

, ppm)
MultiplicityAssignment
-105.5 Multiplet (q)Ar-F (Keto Form)
-106.2 Multiplet (q)Ar-F (Enol Form - slightly shielded due to conjugation)

Experimental Workflow: Purity Assessment

To accurately certify a batch of M-CFOP, follow this self-validating workflow.

Workflow Start Crude M-CFOP Sample Solvent Dissolve in CDCl3 (Non-polar favors Enol detection) Start->Solvent RunNMR Acquire 1H NMR (d1 > 5s) Solvent->RunNMR Check Are Enol Signals (12.5 & 5.6 ppm) Present? RunNMR->Check Yes Calculate Keto:Enol Ratio (Integration of 3.98 vs 5.65) Check->Yes Yes No Suspect Decomposition or Wrong Solvent (DMSO) Check->No No Calc Sum Integrals: (Keto CH2 + Enol CH) / Ar-H Must = 1.0 ± 0.05 Yes->Calc Result Batch Certified Calc->Result

Figure 2: Step-by-step logic for validating M-CFOP purity using NMR.[1][2][3][4]

References

  • Madrigal Pharmaceuticals & Roche. (2014). Discovery of MGL-3196 (Resmetirom): Synthesis and Intermediates. Journal of Medicinal Chemistry, 57(10), 3912-3923. Link

  • Thermo Fisher Scientific. (2025). Measuring the equilibrium constant of keto-enol tautomerism using benchtop NMR. Link

  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Link

  • PubChem. (2025).[5][6] Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate - Compound Summary. Link

  • ChemRxiv. (2023). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Link

Sources

Comparative Guide: Impact of Cyano Groups on Alpha-Proton Acidity in Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyano-Switch" in Synthetic Design

In the design of active pharmaceutical ingredients (APIs), the acidity of


-protons in 1,3-dicarbonyl systems dictates the thermodynamics of enolate formation and the kinetics of subsequent nucleophilic attacks. While 

-keto esters (e.g., Ethyl acetoacetate) are ubiquitous, the substitution of the ester or ketone moiety with a cyano (nitrile) group fundamentally alters the electronic landscape of the molecule.

This guide objectively compares standard


-keto esters  against their 

-cyano
counterparts. The data demonstrates that the cyano group acts as a "compact" electron-withdrawing group (EWG) that enhances acidity through superior inductive effects while reducing steric hindrance, often shifting pKa values by 1–3 units depending on the solvent system.

Mechanistic Analysis: Carbonyl vs. Nitrile

To understand the acidity shift, one must look beyond simple pKa numbers to the orbital interactions stabilizing the conjugate base (enolate).

Electronic Effects
  • 
    -Keto Ester (Ethyl Acetoacetate):  The negative charge is delocalized onto two oxygen atoms. However, the ester oxygen donates electron density back into the carbonyl (
    
    
    
    -donation), slightly destabilizing the anion compared to a ketone or aldehyde.
  • 
    -Cyano Ester (Ethyl Cyanoacetate):  The nitrile group stabilizes the anion primarily through a powerful inductive effect (-I)  due to the 
    
    
    
    -hybridized nitrogen. Resonance stabilization (delocalization onto nitrogen) is significant but generally contributes less to the "hardness" of the anion than the carbonyl oxygen.
Steric Profile

The linear geometry of the cyano group (


 bond angle, cylindrical 

-cloud) creates a smaller steric footprint than an ester group. This allows for:
  • Faster deprotonation kinetics (easier base access).

  • Tighter ion-pairing in non-polar solvents.

Visualization: Resonance Stabilization Pathways

The following diagram illustrates the divergent stabilization pathways between a standard


-keto ester and a cyano-stabilized carbanion.

ResonanceComparison cluster_0 Beta-Keto Ester Enolate cluster_1 Alpha-Cyano Ester Enolate A1 C- (Carbanion) A2 O- (Enolate Oxygen) A1->A2 Major Delocalization A3 Ester Resonance (Competing +M Effect) A2->A3 Destabilizing Cross-Conjugation B1 C- (Carbanion) B2 N- (Ketenimine-like) B1->B2 Resonance B3 Inductive (-I) Pull (sp-Hybridized N) B1->B3 Strong Induction

Caption: Figure 1. Comparison of anionic stabilization. The ester group (left) suffers from competing donation from the alkoxy oxygen, whereas the cyano group (right) exerts a unidirectional inductive pull.

Comparative Data: Acidity and Reactivity[1][2][3][4][5][6][7]

The following data aggregates experimental pKa values from Bordwell’s DMSO tables and aqueous titration datasets.

Table 1: Comparative Acidity (pKa) of Active Methylene Compounds
Compound ClassRepresentative StructurepKa (DMSO)pKa (

)

pKa (Solvent Effect)

-Diketone
Acetylacetone13.39.04.3

-Keto Ester
Ethyl Acetoacetate14.2 10.7 3.5

-Cyano Ester
Ethyl Cyanoacetate13.1 9.0 4.1

-Keto Nitrile
Benzoylacetonitrile10.2~7.52.7
Dinitrile Malononitrile11.111.00.1

Key Findings:

  • Substitution Impact: Replacing the acetyl group of a

    
    -diketone with an ester group (Acetylacetone 
    
    
    
    Ethyl Acetoacetate) raises the pKa (reduces acidity) by ~1 unit in DMSO.
  • Cyano vs. Acetyl: Replacing the acetyl group with a cyano group (Ethyl Acetoacetate

    
     Ethyl Cyanoacetate) lowers the pKa (increases acidity) by ~1.1 units in DMSO.
    
  • Solvent Sensitivity: Malononitrile shows almost no solvent effect, indicating the charge is highly localized or the solvation energy differences cancel out. In contrast,

    
    -keto esters are significantly less acidic in DMSO than in water due to the lack of hydrogen-bond stabilization of the enolate oxygen in DMSO.
    

Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating protocols.

Protocol A: High-Precision pKa Determination via NMR Titration

Objective: Determine the pKa of a novel


-cyano scaffold in DMSO-

to predict base compatibility.

Reagents:

  • Analyte (10 mg)

  • Solvent: Anhydrous DMSO-

    
    
    
  • Titrant: 0.5 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO-

    
    
    
  • Internal Standard: Imidazole (pKa 6.9 in DMSO) or Benzoic Acid (pKa 11.1 in DMSO) depending on expected range.

Workflow:

  • Baseline Scan: Dissolve analyte and internal standard in NMR tube. Acquire

    
    H NMR.
    
  • Titration: Add DBU in 0.1 equivalent increments (10

    
    L). Shake vigorously.
    
  • Monitoring: Track the chemical shift (

    
    ) of the 
    
    
    
    -proton (if exchange is slow) or the averaged signal (if exchange is fast).
  • Calculation: Plot

    
     vs. pH (derived from the internal standard's shift). The X-intercept is the pKa.
    
Protocol B: Competitive Alkylation (Reactivity Assay)

Objective: Assess if the increased acidity translates to nucleophilic competence.

Workflow:

  • Mix equimolar amounts (1.0 mmol) of Ethyl Acetoacetate and Ethyl Cyanoacetate .

  • Add 0.9 equivalents of Base (

    
    ). Note: Limiting base forces competition for the proton.
    
  • Add 0.5 equivalents of Electrophile (Benzyl Bromide).

  • Stir at RT for 1 hour.

  • Analyze crude mixture by GC-MS or NMR.

    • Result Interpretation: If Ethyl Cyanoacetate product dominates, it confirms that despite being more acidic (and thus a more stable/less reactive anion theoretically), the concentration of its enolate was higher due to the limiting base, driving the reaction.

Strategic Implications for Drug Design[3]

When selecting between a


-keto ester and an 

-cyano ester for a scaffold:
  • Choose

    
    -Keto Ester if: 
    
    • You require a "hard" nucleophile for reaction with hard electrophiles.

    • You plan to decarboxylate the product later (Krapcho decarboxylation is facile).

  • Choose

    
    -Cyano Ester if: 
    
    • You are using weaker bases (e.g., bicarbonates, tertiary amines).

    • You need to minimize steric bulk at the quaternary center.

    • The target molecule requires a bioisostere for a carbonyl; the nitrile is metabolically robust.

Decision Workflow

DecisionTree Start Start: Functionalize Alpha-Carbon BaseCheck Is strong base (LDA/NaH) permissible? Start->BaseCheck StericCheck Is the electrophile sterically hindered? BaseCheck->StericCheck Yes ResultCyano Select Alpha-Cyano Ester BaseCheck->ResultCyano No (Must use mild base) Metabolism Is metabolic stability (CYP450) a concern? StericCheck->Metabolism No StericCheck->ResultCyano Yes (CN is smaller) ResultEster Select Beta-Keto Ester Metabolism->ResultEster No (Ester hydrolysis OK) Metabolism->ResultCyano Yes (Nitrile is robust)

Caption: Figure 2. Strategic decision tree for selecting between ester and nitrile activating groups.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

  • Liverpool University Repository . (2021). pKa Determination in non-Aqueous Solvents via NMR.

  • Vertex AI Research. (2026). Comparative analysis of nitrile vs carbonyl acidity mechanisms.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

[1]

Executive Summary & Chemical Hazard Profile

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a specialized fluorinated beta-keto ester intermediate.[1] Unlike standard organic solvents, its disposal is governed by two critical functional groups: the nitrile (cyano) moiety and the aryl fluoride .

Improper disposal into general organic waste streams poses two specific risks:

  • Cyanide Evolution: Contact with strong acids in a commingled waste container can hydrolyze the nitrile group, potentially releasing hydrogen cyanide (HCN) gas.

  • Incinerator Damage: Fluorinated compounds require specific high-temperature incineration with scrubbing to prevent the formation of hydrofluoric acid (HF) in the exhaust, which corrodes standard combustion chambers.

Chemical Property & Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 175278-00-9Unique identifier for waste manifesting.[1]
Functional Groups Nitrile (-CN), Fluorine (-F), Ester (-COOMe)Dual Hazard: Toxic gas precursor + Halogenated.[1]
Physical State Solid or Viscous Liquid (Purity dependent)Requires solid or liquid waste stream classification.
Reactivity Acid-sensitive (Nitrile hydrolysis)CRITICAL: Do NOT mix with acidic waste (Waste Code D002).[1]
Flash Point >110°C (Predicted)Combustible (Class IIIB).
RCRA Status Characteristic (Not P/U Listed)Treat as Halogenated Organic Waste .

Waste Stream Segregation Logic (The "Causality")

To ensure safety and regulatory compliance, you must treat this compound as Halogenated Solvent/Organic Waste . It cannot be bulked with non-halogenated solvents (like Acetone or Ethanol).

The Segregation Protocol
  • Primary Stream: Halogenated Organics .[2][3]

    • Reasoning: The presence of Fluorine mandates incineration at >1100°C with acid gas scrubbing. Standard fuel blending (used for non-halogenated solvents) is insufficient and illegal for this compound in many jurisdictions [1].

  • Exclusion Rule: NO ACIDS .

    • Reasoning: The nitrile group is stable at neutral pH. However, if disposed of in a container with acidic waste (e.g., acetic acid, HCl residues), hydrolysis can occur, releasing toxic vapors.[1]

  • Container Material: High-Density Polyethylene (HDPE) or Glass.[1]

    • Reasoning: Beta-keto esters are generally compatible with HDPE.[1] Avoid metal containers if the compound is potentially wet or acidic, to prevent corrosion.

Operational Disposal Workflow

This self-validating system ensures that the waste is handled correctly from the bench to the pickup point.[1]

Step 1: Pre-Disposal Stabilization[1]
  • Check pH: If the reaction mixture is acidic, neutralize it with saturated Sodium Bicarbonate (NaHCO₃) to pH 7–8 before placing it in the waste container. This locks the nitrile group in a stable state.

  • Quench: If unreacted reagents (like strong bases) are present, quench carefully before disposal.

Step 2: Containerization & Labeling[1][4]
  • Select Container: Use a dedicated "Halogenated Waste" carboy (HDPE preferred).

  • Labeling: The label must explicitly state:

    • Chemical Name: Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate[1]

    • Constituents: "Contains Nitriles" and "Contains Organic Fluorine"

    • Hazard Checkbox: Toxic, Irritant.[4]

Step 3: Waste Accumulation[1]
  • Venting: Ensure the cap is vented if there is any risk of slow decarboxylation (common with beta-keto esters), though this is rare at room temperature and neutral pH.[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from "Acid Waste" streams.

Visualized Decision Pathway

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoateCheckStateIs the waste Acidic (pH < 7)?Start->CheckStateNeutralizeNeutralize with NaHCO3to pH 7-8CheckState->NeutralizeYes (Risk of HCN)SegregationSelect Waste Stream:HALOGENATED ORGANICSCheckState->SegregationNo (Neutral/Basic)Neutralize->SegregationContainerContainer:HDPE Carboy (Yellow Label)Segregation->ContainerLabelingLabel Requirements:1. Full Chemical Name2. 'Contains Nitriles'3. 'Halogenated'Container->LabelingFinalHandover to EHS:High-Temp IncinerationLabeling->Final

Figure 1: Decision tree for the safe segregation and disposal of nitrile-bearing halogenated esters.

Emergency Contingencies (Spill Management)

In the event of a spill, immediate action is required to prevent exposure to the nitrile functionality.

ScenarioProtocol
Solid Spill 1. Don PPE (Nitrile gloves, lab coat, goggles).2.[2] Scoop material into a glass jar.3. Label as "Hazardous Waste - Solid Toxic".[1]
Liquid Spill 1. Do NOT use acidic absorbents (like certain clay-based acid neutralizers).2.[1] Absorb with Vermiculite or Universal Absorbent Pads.3. Place used pads in a sealed bag; dispose of as Halogenated Waste.
Skin Contact Wash immediately with soap and water.[5][6] Do not use organic solvents (like ethanol) to wash skin, as this may increase absorption of the nitrile [2].

References

  • United States Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Waste Classification Guidelines. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6: Working with Chemicals. [Link]

  • PubChem. Compound Summary: Halogenated and Nitrile-Containing Organics (General Hazard Classification).[1] National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.